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Abstract
Anabasamine, a naturally occurring piperidine alkaloid, presents a unique structural framework

that has garnered interest within the scientific community. This technical guide provides a

comprehensive analysis of the spectroscopic data of anabasamine, with a primary focus on

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended

to serve as a valuable resource for researchers engaged in natural product chemistry,

medicinal chemistry, and drug development by offering a detailed interpretation of the spectral

characteristics that define the molecule's architecture. Through a meticulous examination of ¹H

and ¹³C NMR, 2D NMR techniques (COSY, HSQC, HMBC), and mass spectral fragmentation

patterns, this guide aims to facilitate the unambiguous identification and structural elucidation

of anabasamine.

Introduction to Anabasamine
Anabasamine is a bipyridyl alkaloid characterized by a pyridine ring linked to a second

pyridine ring which is, in turn, substituted with an N-methylpiperidine moiety. Its chemical

formula is C₁₆H₁₉N₃, and its IUPAC name is 5-(1-methylpiperidin-2-yl)-2-(pyridin-3-
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yl)pyridine[1]. The presence of multiple nitrogen atoms and a chiral center on the piperidine ring

makes anabasamine an interesting target for synthetic and pharmacological studies.

Understanding its spectroscopic properties is fundamental for its identification, purity

assessment, and for tracking its metabolic fate in biological systems.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a pivotal technique for determining the molecular weight and elemental

composition of a compound, as well as for gaining structural insights through fragmentation

analysis.

Molecular Ion and High-Resolution Mass Spectrometry
(HRMS)
The nominal molecular weight of anabasamine is 253 g/mol . In mass spectrometry,

anabasamine typically appears as the protonated molecule [M+H]⁺ in positive ion mode, with

a monoisotopic mass of 254.1657. High-resolution mass spectrometry provides the exact

mass, which can be used to confirm the elemental composition. For anabasamine (C₁₆H₁₉N₃),

the calculated exact mass of the protonated molecule [C₁₆H₂₀N₃]⁺ is 254.1657.

Fragmentation Pattern
The fragmentation of anabasamine in the mass spectrometer is influenced by the stability of

the resulting fragment ions. The N-methylpiperidine and bipyridyl moieties are key features

directing the fragmentation pathways. A proposed fragmentation pattern is outlined below:

α-Cleavage adjacent to the piperidine nitrogen: A common fragmentation pathway for N-alkyl

piperidines is the cleavage of the C-C bond alpha to the nitrogen atom. This can lead to the

formation of a stable iminium ion. For anabasamine, this would involve the loss of a C₄H₉

radical from the piperidine ring, or cleavage at the bond connecting the piperidine to the

pyridine ring.

Formation of the N-methylpyridinium cation: Cleavage of the bond between the piperidine

and pyridine rings can result in the formation of an N-methyl-2-arylpyridinium cation.

Fragmentation of the bipyridyl system: The bipyridyl core can also undergo fragmentation,

although it is generally more stable.
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Table 1: Key Mass Spectral Fragments of Anabasamine

m/z (Proposed) Ion Formula (Proposed) Description

253 [C₁₆H₁₉N₃]⁺ Molecular Ion (M⁺)

254 [C₁₆H₂₀N₃]⁺
Protonated Molecular Ion

([M+H]⁺)

98 [C₆H₁₂N]⁺ N-methyl-Δ¹-piperidinium ion

157 [C₁₀H₇N₂]⁺ Bipyridyl fragment

171 [C₁₁H₁₁N₂]⁺
Fragment from cleavage within

the piperidine ring

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., EI, ESI)

and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. A complete assignment of the ¹H and ¹³C NMR spectra is essential for the

unambiguous identification of anabasamine.

Disclaimer: As of the date of this guide, a complete, experimentally verified, and published set

of assigned ¹H and ¹³C NMR data for anabasamine could not be located in the public domain.

The following assignments are therefore predictive, based on established principles of NMR

spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum of anabasamine is expected to show distinct signals for the protons of

the two pyridine rings, the N-methylpiperidine ring, and the N-methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for Anabasamine
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2' ~8.9 d ~2.0

H-6' ~8.6 dd ~4.8, 1.5

H-4' ~8.2 dt ~8.0, 2.0

H-5' ~7.4 ddd ~8.0, 4.8, 0.8

H-4 ~8.7 d ~2.5

H-6 ~8.4 d ~8.5

H-3 ~7.8 dd ~8.5, 2.5

H-2" ~3.0 m

H-6"eq ~2.7 m

H-6"ax ~2.1 m

N-CH₃ ~2.2 s

H-3", H-4", H-5" 1.2 - 1.8 m

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of anabasamine will display 16 distinct signals corresponding to the 16

carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Anabasamine
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~155

C-5 ~148

C-3' ~135

C-2' ~150

C-6' ~149

C-4' ~137

C-5' ~124

C-3 ~134

C-4 ~138

C-6 ~121

C-2" ~67

C-6" ~57

C-3" ~26

C-5" ~24

C-4" ~35

N-CH₃ ~42

2D NMR Spectroscopy
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for

establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For

anabasamine, COSY would be used to trace the spin systems within the piperidine ring and

the two pyridine rings.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded ¹H and ¹³C nuclei. The HSQC spectrum is invaluable for assigning the carbon signals

based on the assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds apart. HMBC is critical for

connecting the different structural fragments of anabasamine, such as linking the piperidine

ring to the pyridine ring and the two pyridine rings to each other.

Experimental Protocols
The following are general protocols for acquiring high-quality NMR and MS data for

anabasamine.

NMR Sample Preparation and Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of purified anabasamine in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can affect

the chemical shifts.

1D NMR Acquisition:

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Acquire a ¹³C{¹H} NMR spectrum.

2D NMR Acquisition:

Acquire a phase-sensitive DQF-COSY spectrum.

Acquire a phase-sensitive HSQC spectrum optimized for a one-bond J(C,H) of ~145 Hz.

Acquire an HMBC spectrum with a long-range coupling delay optimized for J(C,H) of 8-10

Hz.

Mass Spectrometry Data Acquisition
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Sample Preparation: Prepare a dilute solution of anabasamine (e.g., 1-10 µg/mL) in a

suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with

0.1% formic acid for ESI).

Data Acquisition:

Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g.,

ESI).

Acquire a full scan mass spectrum to determine the molecular ion.

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to

obtain fragmentation data. Vary the collision energy to observe a range of fragment ions.

Visualization of Structural Connectivity
The following diagram illustrates the key HMBC correlations that would be expected for

anabasamine, providing a visual representation of how the different parts of the molecule are

connected.

Caption: Key predicted HMBC correlations in Anabasamine.

Conclusion
This technical guide provides a framework for understanding the spectroscopic characteristics

of anabasamine. While a complete set of experimentally verified NMR data remains to be

published, the predictive analysis presented here, based on established spectroscopic

principles, offers a robust starting point for researchers. The mass spectrometry data, coupled

with the proposed fragmentation pathways, provides complementary information for the

confident identification of this alkaloid. As research into anabasamine and related compounds

continues, this guide will serve as a foundational document to be updated with new

experimental findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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